![molecular formula C28H24N2O3 B3974710 2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-N-phenylbenzamide](/img/structure/B3974710.png)
2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-N-phenylbenzamide
Descripción general
Descripción
2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-N-phenylbenzamide is a complex organic compound that features a carbazole moiety, a hydroxypropoxy group, and a phenylbenzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-N-phenylbenzamide typically involves multiple steps:
Formation of the Carbazole Derivative: The initial step involves the synthesis of the carbazole derivative. This can be achieved through the reaction of 9H-carbazole with appropriate reagents to introduce the desired substituents.
Hydroxypropoxy Group Introduction: The next step involves the introduction of the hydroxypropoxy group. This can be done by reacting the carbazole derivative with an epoxide or a similar reagent under basic conditions.
Amidation Reaction: The final step involves the formation of the benzamide structure. This can be achieved by reacting the intermediate with an appropriate benzoyl chloride or benzoyl anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-N-phenylbenzamide can undergo various types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and alcohols (for nucleophilic substitution) are commonly used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-N-phenylbenzamide has several scientific research applications:
Organic Electronics: Due to its carbazole moiety, it can be used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Medicinal Chemistry:
Materials Science: Its unique properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.
Mecanismo De Acción
The mechanism of action of 2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-N-phenylbenzamide depends on its application:
In Organic Electronics: The carbazole moiety acts as an electron donor, facilitating charge transport and improving the efficiency of electronic devices.
In Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
2,7-Dimethyl-9H-carbazole: Similar in structure but with methyl groups instead of the hydroxypropoxy and phenylbenzamide groups.
3,6-Di-tert-butyl-9H-carbazole: Features tert-butyl groups instead of the hydroxypropoxy and phenylbenzamide groups.
Uniqueness
2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-N-phenylbenzamide is unique due to its combination of a carbazole moiety with a hydroxypropoxy group and a phenylbenzamide structure. This combination imparts specific electronic and chemical properties that are not present in simpler carbazole derivatives.
Propiedades
IUPAC Name |
2-(3-carbazol-9-yl-2-hydroxypropoxy)-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O3/c31-21(18-30-25-15-7-4-12-22(25)23-13-5-8-16-26(23)30)19-33-27-17-9-6-14-24(27)28(32)29-20-10-2-1-3-11-20/h1-17,21,31H,18-19H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTIDCIZXFRPSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC(CN3C4=CC=CC=C4C5=CC=CC=C53)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(2-methylimidazol-1-yl)phenyl]-1-(thiophen-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B3974646.png)

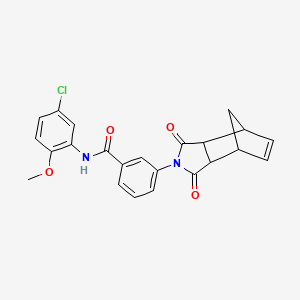
![4-[benzyl(tert-butyl)amino]-1-(3-fluorophenyl)-1-phenyl-2-butyn-1-ol](/img/structure/B3974666.png)
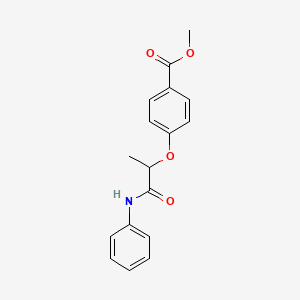
![(3S*,4S*)-1-[(4-methylpyridin-3-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B3974682.png)
![N-[2-(butan-2-yl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B3974686.png)

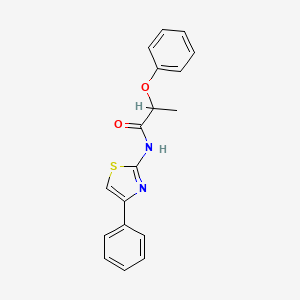
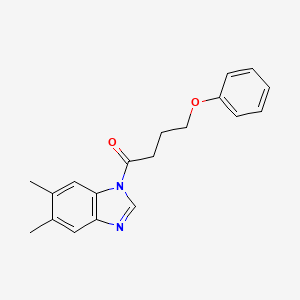
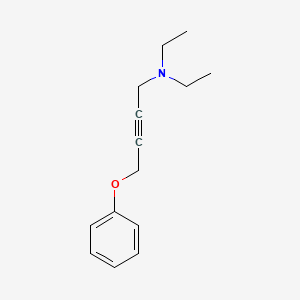
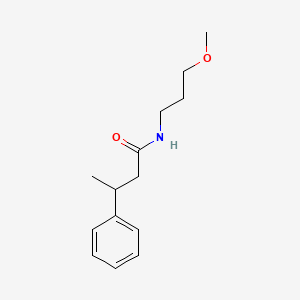
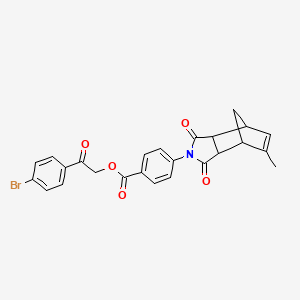
![1-butyl-3-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-imine;hydrobromide](/img/structure/B3974743.png)
